2H-1,4-Benzoxazin-2-one, 7-amino-3-methyl-
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Overview
Description
2H-1,4-Benzoxazin-2-one, 7-amino-3-methyl- is a heterocyclic compound with the molecular formula C9H10N2O2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,4-Benzoxazin-2-one, 7-amino-3-methyl- typically involves the reaction of o-aminophenol with chloroacetyl chloride in the presence of butanone and aqueous sodium bicarbonate . The reaction conditions are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Chemical Reactions Analysis
Types of Reactions
2H-1,4-Benzoxazin-2-one, 7-amino-3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and methyl groups in the compound can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce various functional groups into the compound .
Scientific Research Applications
2H-1,4-Benzoxazin-2-one, 7-amino-3-methyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role in drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2H-1,4-Benzoxazin-2-one, 7-amino-3-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 7-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one
- 7-Amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one
- 6-Amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one
Uniqueness
2H-1,4-Benzoxazin-2-one, 7-amino-3-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications, distinguishing it from other similar compounds .
Properties
CAS No. |
86522-40-9 |
---|---|
Molecular Formula |
C9H8N2O2 |
Molecular Weight |
176.17 g/mol |
IUPAC Name |
7-amino-3-methyl-1,4-benzoxazin-2-one |
InChI |
InChI=1S/C9H8N2O2/c1-5-9(12)13-8-4-6(10)2-3-7(8)11-5/h2-4H,10H2,1H3 |
InChI Key |
PJVHXBVMVMQIDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)N)OC1=O |
Origin of Product |
United States |
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